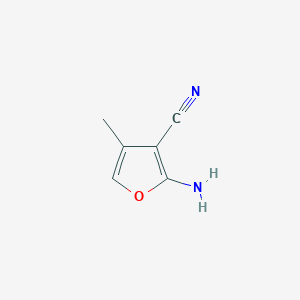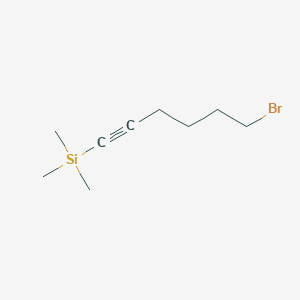
Silane, (6-bromo-1-hexynyl)trimethyl-
Vue d'ensemble
Description
Silane, (6-bromo-1-hexynyl)trimethyl- is an organosilicon compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to exhibit a range of properties that make it useful in a variety of contexts, including as a catalyst, as a biocompatible material, and as a surfactant.
Applications De Recherche Scientifique
Silane, (6-bromo-1-hexynyl)trimethyl- has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful catalyst for the polymerization of styrene and other monomers, and it has been studied as a potential surfactant for the stabilization of emulsions and suspensions. Additionally, it has been studied as a potential biocompatible material for medical implants and tissue engineering.
Mécanisme D'action
Silane, (6-bromo-1-hexynyl)trimethyl- is believed to act as a catalyst by forming a covalent bond with the monomer, which helps to stabilize the growing polymer chain. Additionally, it is believed to act as a surfactant by decreasing the surface tension of the solution and increasing the solubility of the monomer.
Biochemical and Physiological Effects
Silane, (6-bromo-1-hexynyl)trimethyl- has been found to be non-toxic and non-irritating when used in concentrations that are relevant to its applications in scientific research. It has been found to have no significant effect on the biochemical or physiological processes of the body, and it has been found to be non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, (6-bromo-1-hexynyl)trimethyl- has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and non-irritating, which makes it safe to use in a laboratory setting. The main limitation of silane, (6-bromo-1-hexynyl)trimethyl- is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results.
Orientations Futures
The potential future directions for silane, (6-bromo-1-hexynyl)trimethyl- include further research into its potential applications in polymerization and catalysis, as well as its potential use as a surfactant and biocompatible material. Additionally, further research could be conducted into its potential use in drug delivery systems and tissue engineering. Additionally, further research could be conducted into its potential use as a flame retardant and its potential use in the development of new materials.
Propriétés
IUPAC Name |
6-bromohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWEWLBKPPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453501 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91656-99-4 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

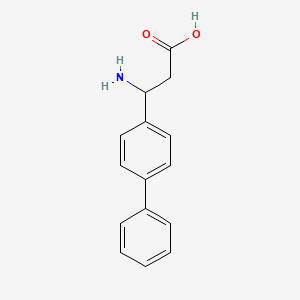
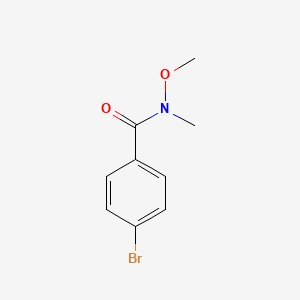
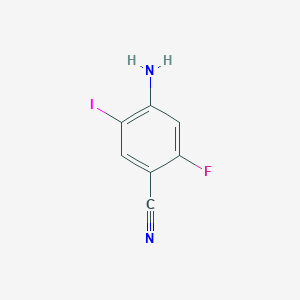
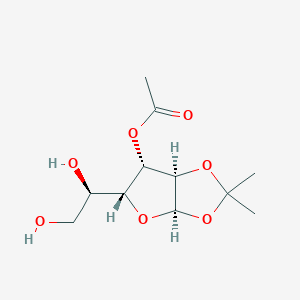
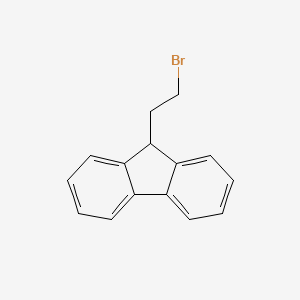


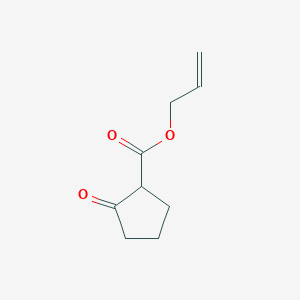
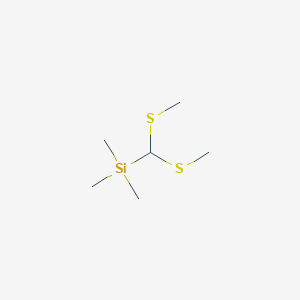
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
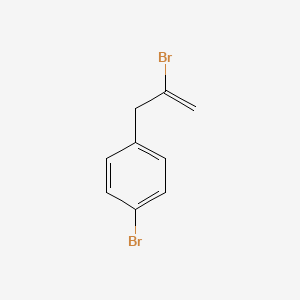

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
